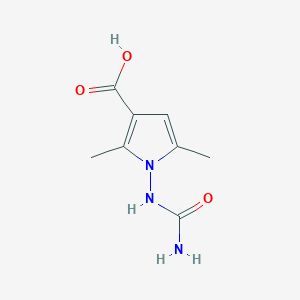

1-(carbamoylamino)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid

説明

特性

IUPAC Name |

1-(carbamoylamino)-2,5-dimethylpyrrole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O3/c1-4-3-6(7(12)13)5(2)11(4)10-8(9)14/h3H,1-2H3,(H,12,13)(H3,9,10,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIXOTYHJAIKUOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1NC(=O)N)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: 1-(Carbamoylamino)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid can be synthesized through a multi-step process involving the formation of the pyrrole ring followed by functional group modifications One common method involves the cyclization of a suitable precursor, such as a 1,4-diketone, in the presence of ammonia or an amine to form the pyrrole ring

Industrial Production Methods: Industrial production of 1-(carbamoylamino)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid typically involves optimizing the synthetic route for scalability and cost-effectiveness. This may include the use of continuous flow reactors and solid-phase catalysts to enhance reaction efficiency and yield.

化学反応の分析

Types of Reactions: 1-(Carbamoylamino)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbamoylamino group to an amine or other reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamoylamino or carboxylic acid groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines.

科学的研究の応用

1-(Carbamoylamino)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: The compound is used in the development of new materials and chemical processes.

作用機序

The mechanism of action of 1-(carbamoylamino)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The carbamoylamino group can form hydrogen bonds and other interactions with biological molecules, influencing their function. The carboxylic acid group can also participate in ionic interactions, further modulating the compound’s activity.

類似化合物との比較

5-(Carbamoylamino)-2-hydroxypentanoic Acid

This metabolite, identified in E. coli Nissle strains, shares the carbamoylamino group but differs in backbone structure (pentanoic acid vs. pyrrole). Its role in arginine biosynthesis highlights the biological significance of carbamoylamino-containing compounds in microbial metabolism. The hydroxyl group enhances hydrophilicity, contrasting with the lipophilic pyrrole core of the target compound .

2-[(3-Fluorophenyl)carbamoylamino] Acetic Acid

Here, the carbamoylamino group is appended to a phenyl ring, increasing aromaticity and steric bulk. The acetic acid moiety provides acidity, similar to the target compound’s carboxylic acid. This structural variation may influence binding affinities in enzyme inhibition or receptor interactions .

Table 1: Carbamoylamino-Containing Compounds

Pyrrole-3-Carboxylic Acid Derivatives

1-Benzyl-2,5-dimethyl-1H-pyrrole-3-carboxylic Acid

Substitution at position 1 with a benzyl group increases lipophilicity, enhancing membrane permeability compared to the target compound. This derivative’s molecular weight (229.28 g/mol) and aromaticity suggest utility in drug design for CNS targets .

1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic Acid

Its higher molecular weight (249.7 g/mol) and density (1.26 g/cm³) reflect increased steric demands compared to the target compound .

Table 2: Pyrrole-3-Carboxylic Acid Derivatives

生物活性

1-(Carbamoylamino)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C9H12N2O3

- Molecular Weight : 196.20 g/mol

- Structural Features : The compound features a pyrrole ring with a carbamoylamino group and two methyl substituents at positions 2 and 5.

Biological Activity Overview

Preliminary studies suggest that 1-(carbamoylamino)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid exhibits various biological activities, including:

- Anti-inflammatory Effects : The compound may interact with enzymes involved in inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.

- Analgesic Properties : Its structural similarity to other bioactive pyrrole derivatives indicates possible analgesic effects, although detailed studies are required to confirm this activity.

Research indicates that the biological activity of this compound may be attributed to its ability to undergo nucleophilic substitutions and acylation reactions due to the presence of carboxylic acid and amine functional groups. These chemical properties allow for modifications that can enhance its interaction with biological targets.

In Vitro Studies

A study evaluated the anticancer activity of pyrrole derivatives, including compounds structurally related to 1-(carbamoylamino)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid. The results indicated significant activity against various cancer cell lines. For instance:

| Compound | Cell Line | Growth Inhibition (%) |

|---|---|---|

| 8f | MDA-MB-435 (Melanoma) | 62.46% |

| 8f | MDA-MB-468 (Breast) | 40.24% |

These findings suggest that modifications to the pyrrole structure can lead to enhanced anticancer properties, indicating a promising avenue for drug development .

Structure-Activity Relationship (SAR) Studies

SAR studies have shown that substituents on the pyrrole ring significantly influence biological activity. Compounds with electron-withdrawing groups demonstrated improved interactions with biological targets, enhancing their therapeutic potential against diseases such as tuberculosis and cancer .

Comparative Analysis with Related Compounds

The unique structure of 1-(carbamoylamino)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid sets it apart from other pyrrole derivatives. Here’s a comparison table highlighting some related compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2,5-Dimethyl-1H-pyrrole-3-carboxylic acid | Lacks carbamoylamino group | More straightforward synthesis; less bioactivity |

| 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid | Contains a cyclopropyl substituent | Potentially different pharmacokinetics |

| 2-Methyl-4-(methylthio)-1H-pyrrole-3-carboxylic acid | Contains a methylthio group | Different biological profiles; potential herbicidal properties |

This comparison illustrates how the carbamoylamino group may enhance the biological activity of the compound compared to others lacking this feature .

Q & A

Q. What computational tools are effective for predicting the tautomeric behavior of the pyrrole ring in aqueous solutions?

- Methodological Answer : Molecular dynamics (MD) simulations with explicit solvent models (e.g., TIP3P water) or pKa prediction software (e.g., MarvinSketch) can evaluate tautomer prevalence (e.g., 1H vs. 3H-pyrrole forms) under physiological pH .

Notes on Data Reliability

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。